molecular formula C16H20N2O2S B2402646 2-(cyclopentylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 1448044-04-9

2-(cyclopentylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2402646
CAS No.: 1448044-04-9
M. Wt: 304.41
InChI Key: CIRVYBPBHZVPGC-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic compound of interest in medicinal chemistry research. It features a 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure recognized in various pharmacologically active molecules. This scaffold is found in compounds reported to have smooth muscle relaxant, bronchodilatory, and mediator release inhibition activities . The molecular design incorporates a cyclopentylthio ether linkage, a feature that can influence the compound's physicochemical properties and potential biological interactions. As a high-purity chemical, it is intended for use as a standard or building block in exploratory studies, including but not limited to target identification, hit-to-lead optimization, and structure-activity relationship (SAR) analysis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct all necessary experiments to fully characterize the compound's properties and activities for their specific applications.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c19-15(10-21-13-3-1-2-4-13)18-12-6-5-11-7-8-17-16(20)14(11)9-12/h5-6,9,13H,1-4,7-8,10H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRVYBPBHZVPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2=CC3=C(CCNC3=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Cyclopentylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound consists of a cyclopentylthio group linked to a tetrahydroisoquinoline moiety. Its structure can be represented as follows:

C14H17N1O1S1\text{C}_{14}\text{H}_{17}\text{N}_{1}\text{O}_{1}\text{S}_{1}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity

In a study focusing on related compounds, it was found that certain derivatives exhibited significant antibacterial activity against common pathogens. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

CompoundActivityPathogen
This compoundModerateE. coli
Related Compound AStrongS. aureus
Related Compound BWeakPseudomonas aeruginosa

Anticancer Activity

Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells. In vitro assays showed that treatment with these compounds resulted in significant cell death in MCF-7 breast cancer cells.

Cell LineIC50 (μM)Mechanism
MCF-75.0Apoptosis induction
JIMT-13.2Cell cycle arrest

Case Studies

A notable study investigated the effects of related isoquinoline derivatives on cancer stem cells (CSCs). The results indicated that these compounds significantly reduced the aldehyde dehydrogenase-expressing CSC population, which is crucial for preventing cancer recurrence.

Study Design

  • Objective : To evaluate the impact on CSCs.
  • Method : Flow cytometry analysis post-treatment.
  • Findings : A reduction in CSCs was observed after treatment with the compound at concentrations as low as 2 μM.

The biological activities of this compound may be attributed to:

  • Cell Signaling Pathways : Inhibition of pathways involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Cell Cycle Regulation : Modulation of cyclins and cyclin-dependent kinases (CDKs).

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(cyclopentylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, and what critical steps require optimization?

  • Methodology :

  • Tetrahydroisoquinoline Core Synthesis : Use a Pictet-Spengler reaction between an aromatic amine (e.g., dopamine derivative) and a carbonyl compound under acidic conditions to form the tetrahydroisoquinoline scaffold .
  • Thioether Linkage : Introduce the cyclopentylthio group via nucleophilic substitution using cyclopentanethiol and a halogenated intermediate (e.g., bromoacetamide derivative) in the presence of a base like NaH or K₂CO₃ .
  • Acetamide Coupling : React the tetrahydroisoquinoline intermediate with activated carboxylic acid derivatives (e.g., oxalyl chloride) under anhydrous conditions to form the acetamide bond .
  • Critical Optimization : Monitor reaction temperatures and solvent polarity to avoid side reactions (e.g., over-oxidation of thioether). Purification via column chromatography or recrystallization is essential for high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the tetrahydroisoquinoline scaffold (e.g., δ 7.2–7.4 ppm for aromatic protons) and acetamide carbonyl signals (δ ~168–170 ppm) .
  • Mass Spectrometry : Employ ESI/APCI-MS to verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • HPLC-PDA : Optimize reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity and resolve stereoisomers .

Q. How can preliminary biological activity be evaluated for this compound in vitro?

  • Methodology :

  • Target-Based Assays : Screen against enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates. IC₅₀ values can be determined via dose-response curves .
  • Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?

  • Methodology :

  • SAR Analysis : Modify the cyclopentylthio group (e.g., replace with cyclohexylthio or arylthio) and compare logP (via shake-flask method) and solubility (via nephelometry) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Introduce electron-withdrawing groups to reduce CYP450-mediated oxidation .

Q. What experimental strategies resolve contradictions in biological data across different assay systems?

  • Methodology :

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify off-target effects in cell-based vs. cell-free assays .
  • 3D Tumor Spheroids : Compare 2D monolayer results with 3D spheroid models to account for tumor microenvironment influences (e.g., hypoxia, nutrient gradients) .

Q. How can computational modeling predict environmental fate and ecotoxicological risks of this compound?

  • Methodology :

  • QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-life and bioaccumulation factors (BCF) .
  • Molecular Dynamics Simulations : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption/leaching potential .

Q. What advanced statistical designs improve reproducibility in dose-response studies?

  • Methodology :

  • Split-Plot Designs : Assign treatments to main plots and subplots (e.g., cell lines, time points) to account for variability. Use ANOVA with Tukey’s post-hoc test .
  • Bayesian Hierarchical Modeling : Incorporate prior data (e.g., IC₅₀ from related compounds) to refine parameter estimates in low-sample scenarios .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis Pictet-Spengler reaction, nucleophilic substitution, recrystallization
Characterization ¹H/¹³C NMR, ESI-MS, HPLC-PDA
Biological Screening MTT assay, kinase inhibition profiling, liver microsome stability
Data Analysis Bayesian modeling, split-plot ANOVA, QSAR

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